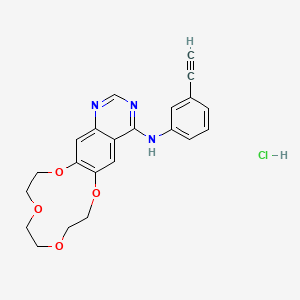

Icotinib Hydrochloride

Übersicht

Beschreibung

Icotinib Hydrochloride is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It was approved in China by the SFDA in June 2011 for the treatment of EGFR+ Non-Small Cell Lung Cancer (NSCLC) . It exhibits encouraging efficacy and tolerability in patients with advanced NSCLC who failed previous chemotherapy .

Synthesis Analysis

Icotinib was first synthesized in 2002 by the company Betta Pharma . The US patent application for the preparation of icotinib and icotinib hydrochloride was filed on December 28, 2012, and granted on July 21, 2015 .Molecular Structure Analysis

The molecular formula of Icotinib Hydrochloride is C22H21N3O4 . Its average molecular weight is 391.427 .Physical And Chemical Properties Analysis

The molecular formula of Icotinib Hydrochloride is C22H21N3O4 . Its molecular weight is 427.88 .Wissenschaftliche Forschungsanwendungen

Enhancing Chemo- and Radiosensitivity in Cervical Cancer Treatment

- Scientific Field: Oncology, specifically Cervical Cancer Treatment .

- Application Summary: Icotinib Hydrochloride has been found to enhance the sensitivity of HeLa S3 cervical cancer cells to chemotherapy and radiotherapy .

- Methods of Application: The drug was applied to HeLa S3 cells, and its effects on cell proliferation, cell cycle distribution, apoptosis, and DNA damage response were measured using various assays .

- Results: The study found that Icotinib Hydrochloride significantly inhibited cell proliferation, redistributed the cell cycle, enhanced apoptosis, and impaired the DNA damage response of HeLa S3 cells following radiation or cisplatin treatment .

Treatment of Advanced Non-Small Cell Lung Cancer (NSCLC)

- Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer Treatment .

- Application Summary: Icotinib Hydrochloride has been used as a treatment for patients with advanced NSCLC .

- Methods of Application: In a phase I study, the drug was administered at doses ranging from 250 to 625 mg three times daily to patients with advanced NSCLC .

- Results: The study found that Icotinib Hydrochloride was well-tolerated at a maximum tolerated dose of 500 mg, and it showed favorable antitumor activity in patients with heavily pretreated, advanced NSCLC .

Higher-Dose Icotinib for Advanced Non-Small Cell Lung Cancer

- Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer Treatment .

- Application Summary: A phase I study evaluated the maximum tolerated dose, dose-limiting toxicities, safety, pharmacokinetics, and efficacy of higher-dose Icotinib in pretreated, advanced non-small cell lung cancer patients .

- Methods of Application: The study treated 26 patients with advanced NSCLC at doses of 250–625 mg three times daily .

- Results: The study demonstrated that higher-dose Icotinib was well-tolerated, with a maximum tolerated dose of 500 mg. Favorable antitumor activity and pharmacokinetic profile were observed in patients with heavily pretreated, advanced NSCLC .

Prognosis Prediction for Advanced EGFR-positive NSCLC Patients

- Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer Treatment .

- Application Summary: A study aimed to establish an effective scoring system to predict the one-year progression-free survival (PFS) of advanced NSCLC patients with EGFR mutations treated with Icotinib .

- Methods of Application: The study enrolled 208 consecutive patients with advanced EGFR-positive NSCLC treated with Icotinib. Baseline characteristics were collected within 30 days before Icotinib treatment .

- Results: The study developed an ABC-score consisting of three predictors: age, bone metastases, and carbohydrate antigen 19-9 (CA19-9). This score was found to be significantly effective as a prognostic tool for Icotinib in advanced NSCLC patients with EGFR mutations .

Higher-Dose Icotinib for Advanced NSCLC

- Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer Treatment .

- Application Summary: A phase I study evaluated the maximum tolerated dose, dose-limiting toxicities, safety, pharmacokinetics, and efficacy of higher-dose Icotinib in pretreated, advanced non-small cell lung cancer patients .

- Methods of Application: The study treated 26 patients with advanced NSCLC at doses of 250–625 mg three times daily .

- Results: The study demonstrated that higher-dose Icotinib was well-tolerated, with a maximum tolerated dose of 500 mg. Favorable antitumor activity and pharmacokinetic profile were observed in patients with heavily pretreated, advanced NSCLC .

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNGXMJMUUJHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152859 | |

| Record name | Icotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icotinib Hydrochloride | |

CAS RN |

1204313-51-8 | |

| Record name | Icotinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

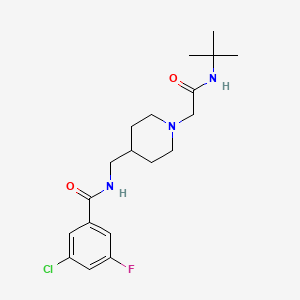

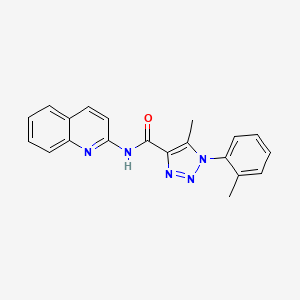

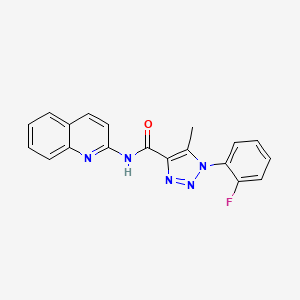

Synthesis routes and methods I

Procedure details

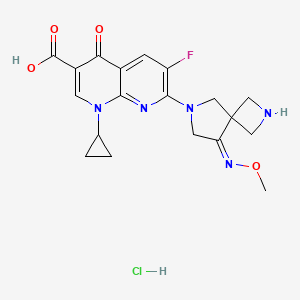

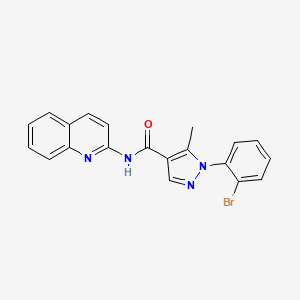

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)